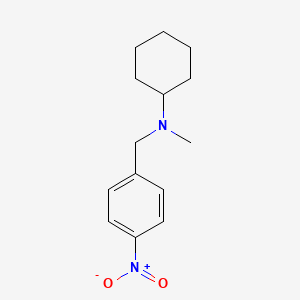

N-methyl-N-(4-nitrobenzyl)cyclohexanamine

Overview

Description

Synthesis Analysis

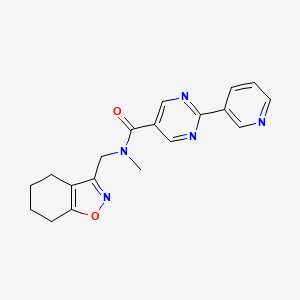

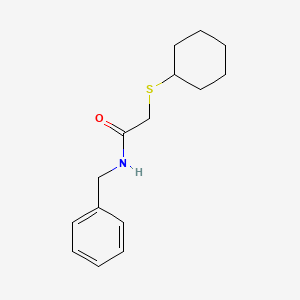

The synthesis of compounds related to N-methyl-N-(4-nitrobenzyl)cyclohexanamine involves multiple steps, including the use of dimethylamine hydrochloride and triethylamine as auxiliary materials and acid-binding agents, respectively. A notable process involves the reaction of 4-nitrobenzyl bromide dissolved in dichloromethane under controlled conditions to achieve high yields (Wang Ling-ya, 2015). Furthermore, cyclohexylamine has been utilized as an efficient organocatalyst for the synthesis of diverse compounds through multicomponent reactions at ambient temperature, showcasing its versatility in organic synthesis (Satish D. Mitragotri et al., 2023).

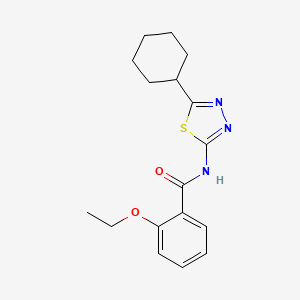

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, revealing diverse bonding arrangements and crystal structures. For example, N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes have been analyzed to understand their structural characteristics and electrochemical properties (M. Dolaz et al., 2009). Additionally, the crystal and molecular structures of compounds such as N-phenyl-4-nitrobenzylamine have been determined, providing insights into their structural features and interactions (F. Iwasaki et al., 1988).

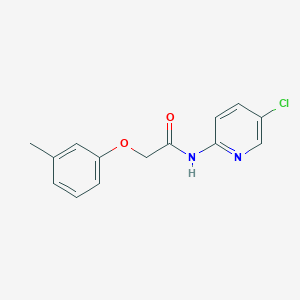

Chemical Reactions and Properties

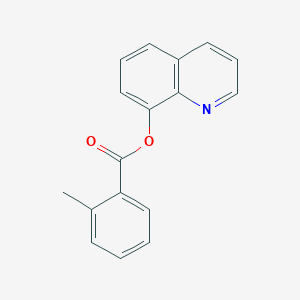

Chemical reactions involving N-methyl-N-(4-nitrobenzyl)cyclohexanamine and its derivatives highlight the compound's reactivity and potential for forming diverse molecular structures. For instance, the cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates has been studied to understand the kinetics and mechanisms underlying the formation of benzoxazin-ones, shedding light on the compound's chemical behavior (J. Mindl et al., 2000).

Physical Properties Analysis

The physical properties of N-methyl-N-(4-nitrobenzyl)cyclohexanamine and related compounds, including their crystalline forms and thermal behavior, have been explored in various studies. For example, the crystal structure and molecular analysis of 7-chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo [a,d] cyclohepten-11-one offer insights into the compound's structural attributes and interactions (N. R. Thimmegowda et al., 2008).

properties

IUPAC Name |

N-methyl-N-[(4-nitrophenyl)methyl]cyclohexanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-15(13-5-3-2-4-6-13)11-12-7-9-14(10-8-12)16(17)18/h7-10,13H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFWXWRWGQBYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)[N+](=O)[O-])C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B5658747.png)

![2-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one](/img/structure/B5658755.png)

![2-anilino-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5658770.png)

![N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5658778.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5658785.png)

![N-{(3R*,4S*)-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5658793.png)

![(1S*,5R*)-6-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5658808.png)

![1-[2-(ethylamino)-2-oxoethyl]-N-(3'-methoxybiphenyl-3-yl)piperidine-2-carboxamide](/img/structure/B5658814.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5658834.png)